Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate
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Overview
Description
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate, also known as Acid Blue C, is a synthetic azo dye. It is characterized by its complex molecular structure, which includes a naphthalene ring, an aniline group, and a sulphonate group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 8-anilino-1-naphthalenesulfonic acid under alkaline conditions to form the final azo dye.
Industrial production methods often involve large-scale batch processes, ensuring high purity and yield. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Reduction reactions typically involve agents like sodium dithionite, which reduce the azo bond to form corresponding amines.
Substitution: The sulphonate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect and quantify metal ions.
Biology: The compound is employed in staining techniques for visualizing cellular components under a microscope.
Medicine: It is used in diagnostic assays and as a marker in certain biochemical tests.
Industry: The dye is used in textile and paper industries for coloring purposes.
Mechanism of Action
The mechanism of action of Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate involves its interaction with specific molecular targets. In biological systems, the compound binds to proteins and nucleic acids, altering their structure and function. The azo bond in the compound can undergo cleavage, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate is unique due to its specific molecular structure and properties. Similar compounds include:
Sodium 8-anilino-1-naphthalenesulfonate: Lacks the azo group and has different chemical properties.
Sodium 5-[(2-chloro-4-nitrophenyl)azo]salicylate: Contains a salicylate group instead of a naphthalene ring.
Sodium 4-[(2-chloro-4-nitrophenyl)azo]benzenesulfonate: Has a benzene ring instead of a naphthalene ring.
These compounds differ in their reactivity, stability, and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
67875-18-7 |
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Molecular Formula |
C22H14ClN4NaO5S |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
sodium;8-anilino-5-[(2-chloro-4-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H15ClN4O5S.Na/c23-17-13-15(27(28)29)9-10-19(17)26-25-18-11-12-20(24-14-5-2-1-3-6-14)22-16(18)7-4-8-21(22)33(30,31)32;/h1-13,24H,(H,30,31,32);/q;+1/p-1 |
InChI Key |
GLAKGNZILRWHRR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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